molecular formula C7H12Cl2N4O B13475227 2-amino-1-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl}ethan-1-onedihydrochloride

2-amino-1-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl}ethan-1-onedihydrochloride

Cat. No.: B13475227
M. Wt: 239.10 g/mol
InChI Key: ZMIPQTOKPHJKJA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolopyrazine derivatives, including 2-amino-1-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl}ethan-1-onedihydrochloride, involves several steps:

    Preparation of pyrrole-derived α,β-alkynyl ketones: .

    Sonogashira cross-coupling: to introduce different groups into the alkyne.

    Reaction between α,β-alkynyls and hydrazine monohydrate: to form pyrazoles.

    Gold-catalyzed cyclization: of pyrazoles by alkyne groups.

    Cyclization by NaH: to form the final product.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow synthesis and the use of automated reactors to scale up the production efficiently .

Chemical Reactions Analysis

Types of Reactions

2-amino-1-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl}ethan-1-onedihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

2-amino-1-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl}ethan-1-onedihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial, antiviral, and antifungal agent.

    Medicine: Explored for its kinase inhibitory properties, making it a candidate for cancer treatment.

    Industry: Utilized in the development of new materials and pharmaceuticals

Mechanism of Action

The compound exerts its effects by targeting specific molecular pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-1-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl}ethan-1-onedihydrochloride stands out due to its unique structure, which combines the properties of both pyrrole and pyrazole rings. This combination enhances its biological activity and makes it a versatile compound for various applications .

Properties

Molecular Formula

C7H12Cl2N4O

Molecular Weight

239.10 g/mol

IUPAC Name

2-amino-1-(4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl)ethanone;dihydrochloride

InChI

InChI=1S/C7H10N4O.2ClH/c8-1-7(12)11-3-5-2-9-10-6(5)4-11;;/h2H,1,3-4,8H2,(H,9,10);2*1H

InChI Key

ZMIPQTOKPHJKJA-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CN1C(=O)CN)NN=C2.Cl.Cl

Origin of Product

United States

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